6-Pentadecene

Description

Structure

3D Structure

Properties

CAS No. |

74392-31-7 |

|---|---|

Molecular Formula |

C15H30 |

Molecular Weight |

210.40 g/mol |

IUPAC Name |

(E)-pentadec-6-ene |

InChI |

InChI=1S/C15H30/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h11,13H,3-10,12,14-15H2,1-2H3/b13-11+ |

InChI Key |

BEPREHKVBQHGMZ-ACCUITESSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

6-Pentadecene chemical structure and properties

An In-depth Technical Guide to 6-Pentadecene

Introduction

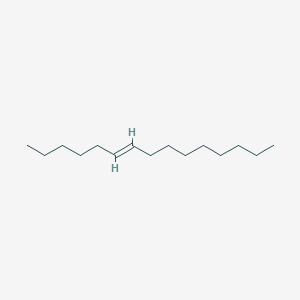

This compound (C15H30) is a long-chain unsaturated hydrocarbon belonging to the alkene family. It exists as two geometric isomers, (Z)-6-Pentadecene (cis) and (E)-6-Pentadecene (trans), due to the presence of a carbon-carbon double bond at the sixth position. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of this compound, tailored for researchers and professionals in chemistry and drug development.

Chemical Structure and Isomerism

The molecular formula for this compound is C15H30, and it has a molecular weight of approximately 210.40 g/mol .[1][2] The defining feature of its structure is a double bond between the 6th and 7th carbon atoms in a fifteen-carbon chain. The spatial arrangement of the alkyl groups attached to this double bond gives rise to two stereoisomers: cis and trans.

-

(Z)-6-Pentadecene (cis-6-Pentadecene): In this isomer, the hydrogen atoms on the double-bonded carbons are on the same side of the double bond.

-

(E)-6-Pentadecene (trans-6-Pentadecene): Here, the hydrogen atoms on the double-bonded carbons are on opposite sides.

This isomerism is a critical factor in the molecule's physical properties and biological activity.

Caption: Chemical structures of (Z) and (E) isomers of this compound.

Nomenclature and Identifiers

| Identifier | (Z)-6-Pentadecene | (E)-6-Pentadecene |

| IUPAC Name | (Z)-pentadec-6-ene[2] | (E)-pentadec-6-ene[1] |

| Synonyms | cis-6-Pentadecene, 6Z-Pentadecene[2] | trans-6-Pentadecene, (6E)-6-Pentadecene[1] |

| CAS Number | 74392-29-3[2][3] | 74392-31-7[1] |

| PubChem CID | 5352240[2] | 5352262[1] |

| LIPID MAPS ID | LMFA11000088[2] | LMFA11000479[1] |

Physicochemical and Spectroscopic Properties

The properties of this compound are influenced by its long hydrocarbon chain, making it a nonpolar and lipophilic molecule. While experimental data for each pure isomer is limited, computed properties and data for mixed isomers are available.

Physical Properties

| Property | Value | Unit | Source |

| Molecular Weight | 210.40 | g/mol | PubChem[1][2] |

| Boiling Point (Mixed Isomers) | 268.7 | °C | Cheméo[4] |

| Melting Point (Mixed Isomers) | -2.8 | °C | Cheméo[4] |

| Density (Mixed Isomers) | 0.775 | g/mL | Cheméo[4] |

| Refractive Index (n20/D) | 1.439 | Cheméo[4] |

Computed Properties

| Property | (Z)-Isomer Value | (E)-Isomer Value | Unit | Source |

| XLogP3 | 7.4 | 7.4 | PubChem[1][2] | |

| Enthalpy of Vaporization (ΔvapH°) | 48.94 | 48.94 | kJ/mol | Cheméo (Joback Calc.)[5] |

| Enthalpy of Fusion (ΔfusH°) | 34.81 | 34.81 | kJ/mol | Cheméo (Joback Calc.)[5] |

| Critical Pressure (Pc) | 1472.49 | 1472.49 | kPa | Cheméo (Joback Calc.)[5] |

| Water Solubility (log10WS) | -5.95 | -5.95 | mol/L | Cheméo (Crippen Calc.)[5] |

Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation and identification of this compound.[6]

-

Mass Spectrometry (MS): In GC-MS analysis, this compound would show a molecular ion (M+) peak at m/z 210. Fragmentation patterns would be characteristic of a long-chain alkene, with cleavage at allylic and vinylic positions. Dimethyl disulfide (DMDS) derivatization is used to pinpoint the double bond location, yielding characteristic fragments at m/z 131 and 173 for this compound.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The olefinic protons (-CH=CH-) would appear as a multiplet in the range of δ 5.3-5.5 ppm. The allylic protons (-CH₂-CH=) would resonate around δ 2.0 ppm. The remaining aliphatic protons would form complex multiplets in the δ 0.8-1.4 ppm range, with the terminal methyl (CH₃) group appearing as a triplet around δ 0.9 ppm.

-

¹³C NMR: The sp² hybridized carbons of the double bond would show signals in the downfield region, typically between δ 120-140 ppm. The sp³ hybridized carbons would appear in the upfield region (δ 10-40 ppm).

-

-

Infrared (IR) Spectroscopy: The C=C stretch for a cis-alkene appears around 1650 cm⁻¹, while a trans-alkene is similar but may be weaker. The C-H stretching of the vinyl hydrogens is expected around 3020 cm⁻¹. The out-of-plane bending is diagnostic: cis-isomers show a strong band around 675-730 cm⁻¹, whereas trans-isomers show a band in the 960-975 cm⁻¹ region.

Experimental Protocols

Synthesis of (Z)-6-Pentadecene

A common method for synthesizing specific alkene isomers involves the partial reduction of an alkyne.[7]

Protocol: Synthesis via Lindlar Catalysis

-

Alkyne Formation: 7-Pentadecyne is prepared from 1-bromoheptyne and octylmagnesium chloride.

-

Partial Hydrogenation: The resulting 7-pentadecyne is subjected to partial reduction to yield the cis-alkene.

-

Reaction Setup: A reaction flask is charged with 7-pentadecyne dissolved in a suitable solvent (e.g., hexane or ethanol).

-

Catalyst Addition: Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is added.

-

Hydrogenation: The mixture is stirred under a hydrogen atmosphere (typically using a balloon) at room temperature.

-

Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to track the disappearance of the starting alkyne.

-

Workup: Upon completion, the catalyst is filtered off through a pad of Celite. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to isolate (Z)-6-Pentadecene.

Caption: Synthetic pathway for (Z)-6-Pentadecene via alkyne reduction.

Analytical Identification by GC-MS

Gas chromatography coupled with mass spectrometry (GC-MS) is a standard method for identifying volatile compounds like this compound in complex mixtures.[8]

Protocol: GC-MS Analysis of a Natural Extract

-

Sample Preparation: A hexane extract from the source material (e.g., insect cuticle) is concentrated under a stream of nitrogen.

-

GC System: An Agilent 6890 GC (or equivalent) is used with a nonpolar capillary column (e.g., DB-5, 30 m x 0.25 mm).

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Oven Program: Start at 50 °C (hold for 3 min), then ramp to 320 °C at 4 °C/min.

-

-

MS System: An Agilent 5973 Mass Spectrometer (or equivalent) is coupled to the GC.

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 550.

-

-

Identification: The mass spectrum of the eluting peak corresponding to this compound is compared with reference spectra from libraries such as NIST or Wiley. The retention index is also compared with known standards for confirmation.

Caption: Workflow for identifying bioactive compounds like this compound.

Biological Activity and Significance

(Z)-6-Pentadecene has been identified as a semiochemical, a chemical involved in communication between organisms. Specifically, it is an electrophysiologically active compound found on the cuticle of female Argogorytes wasps.[7] This compound, along with others, plays a role in attracting male wasps, which are the pollinators for the orchid Ophrys insectifera. The orchid mimics the chemical profile of the female wasp to achieve pollination. This demonstrates a specific and crucial role for the cis-isomer in insect chemical ecology. There is currently limited information on any intracellular signaling pathways directly involving this compound in mammalian systems.

References

- 1. This compound | C15H30 | CID 5352262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Z)-6-Pentadecene | C15H30 | CID 5352240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. cis-6-Pentadecene - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 7. mdpi.com [mdpi.com]

- 8. thepharmajournal.com [thepharmajournal.com]

(Z)-6-Pentadecene: A Comprehensive Technical Guide to its Natural Sources, Discovery, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-6-Pentadecene is a naturally occurring long-chain alkene that plays a significant role as a semiochemical in insect communication. This technical guide provides an in-depth overview of its primary natural sources, the history of its discovery, and detailed experimental protocols for its extraction, identification, and characterization. Quantitative data on its natural abundance is summarized, and a proposed biosynthetic pathway is illustrated. This document is intended to serve as a valuable resource for researchers in chemical ecology, natural product chemistry, and drug development.

Introduction

(Z)-6-Pentadecene is a monounsaturated aliphatic hydrocarbon with the chemical formula C₁₅H₃₀. Its discovery and identification have been pivotal in understanding the intricate chemical communication systems between insects and plants. This compound has been identified as a key semiochemical, a chemical substance that carries a message, in the interaction between the orchid Ophrys insectifera and its pollinator, the wasp Argogorytes fargeii[1][2][3]. The study of such specific chemical cues is fundamental to the fields of chemical ecology and may offer insights for the development of novel pest management strategies.

Natural Sources and Discovery

The primary documented natural sources of (Z)-6-Pentadecene are the female of the wasp species Argogorytes fargeii and the floral extracts of the fly orchid, Ophrys insectifera, which mimics the wasp's female sex pheromones to attract male wasps for pollination[1][2][3].

The discovery of (Z)-6-Pentadecene in this context was the result of detailed investigations into the chemical basis of the deceptive pollination strategy of O. insectifera. Early studies utilized a combination of gas chromatography coupled with electroantennographic detection (GC-EAD) to identify compounds in floral extracts that elicited a physiological response in the antennae of male Argogorytes wasps[1]. Subsequent analysis using gas chromatography-mass spectrometry (GC-MS), along with chemical derivatization techniques, confirmed the structure of (Z)-6-Pentadecene as one of the electrophysiologically active compounds[1][2].

Quantitative Data

While precise quantitative data on the concentration of (Z)-6-Pentadecene in its natural sources is limited in the available literature, qualitative assessments of its abundance have been reported. The following table summarizes the observed abundance of (Z)-6-Pentadecene in solvent extracts of female Argogorytes fargeii.

| Natural Source | Compound | Qualitative Abundance |

| Argogorytes fargeii (female) | (Z)-6-Pentadecene | Abundant (>10% of base peak area)[1] |

Experimental Protocols

The identification and characterization of (Z)-6-Pentadecene from natural sources involve a multi-step process combining extraction, separation, and structural elucidation techniques.

Sample Collection and Extraction

Objective: To extract semiochemicals from insect and plant materials.

Protocol:

-

Insect Extraction: Whole bodies or specific glands of female Argogorytes fargeii are excised and submerged in a non-polar solvent such as hexane or dichloromethane for a defined period (e.g., 2 hours). The solvent is then carefully transferred to a clean vial, and the extraction process may be repeated. The pooled solvent extracts are then concentrated under a gentle stream of nitrogen.

-

Floral Volatile Extraction (Headspace Analysis): Inflorescences of Ophrys insectifera are enclosed in a volatile collection chamber. Purified air is passed over the flowers, and the exiting air is drawn through a trap containing an adsorbent material (e.g., Porapak Q or Tenax). The trapped volatiles are then eluted from the adsorbent using a small volume of solvent (e.g., hexane).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate and identify the chemical components of the extract.

Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically employed.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

Oven Temperature Program: The oven temperature is programmed to ramp from an initial low temperature (e.g., 50°C) to a final high temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min) to ensure separation of compounds with different volatilities.

-

Injection: A small volume of the extract (e.g., 1 µL) is injected into the GC inlet in splitless mode to maximize the transfer of analytes to the column.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments is scanned over a range of, for example, 35-500 amu.

-

Identification: The mass spectrum of the peak corresponding to (Z)-6-Pentadecene is compared with a reference spectrum from a spectral library (e.g., NIST) and by comparing its retention time with that of an authentic synthetic standard.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

Objective: To identify which of the separated compounds are biologically active (i.e., detected by the insect's antennae).

Protocol:

-

Instrumentation: A gas chromatograph is equipped with an effluent splitter that divides the column outflow between a flame ionization detector (FID) and an electroantennographic detector (EAD).

-

Antenna Preparation: An antenna is carefully excised from a male Argogorytes wasp and mounted between two electrodes. The electrodes are connected to a high-impedance amplifier.

-

GC Conditions: The GC conditions (column, temperature program, etc.) are similar to those used for GC-MS analysis.

-

Data Acquisition: As the separated compounds elute from the GC column, the FID signal and the EAD signal (the electrical response of the antenna) are recorded simultaneously.

-

Analysis: Peaks in the FID chromatogram that consistently coincide with a depolarization event in the EAD recording are identified as electrophysiologically active compounds.

Determination of Double Bond Position by DMDS Derivatization

Objective: To confirm the position of the double bond in the pentadecene isomer.

Protocol:

-

Reaction: A small aliquot of the extract or the purified alkene fraction is mixed with dimethyl disulfide (DMDS) and a catalytic amount of iodine in an appropriate solvent (e.g., hexane or diethyl ether).

-

Incubation: The reaction mixture is heated (e.g., at 40-60°C) for several hours to overnight to allow for the formation of the dithia-adduct across the double bond.

-

Work-up: The reaction is quenched by washing with an aqueous solution of sodium thiosulfate to remove excess iodine. The organic layer is then dried and concentrated.

-

GC-MS Analysis: The derivatized sample is analyzed by GC-MS. The mass spectrum of the DMDS adduct of an alkene will show characteristic fragmentation patterns. Cleavage occurs on either side of the carbon atoms that were originally part of the double bond, and the m/z values of the resulting fragment ions allow for the unambiguous determination of the original double bond position. For 6-pentadecene, characteristic fragment ions would be observed at m/z 131 and 173[4].

Proposed Biosynthetic Pathway

The biosynthesis of long-chain alkenes in insects, such as (Z)-6-Pentadecene, is believed to originate from fatty acid metabolism[5][6][7][8]. While the specific enzymatic steps in Argogorytes fargeii have not been elucidated, a plausible biosynthetic pathway can be proposed based on known insect pheromone biosynthesis. The process likely involves the action of fatty acid synthases (FAS), desaturases, and elongases, followed by a final decarboxylation step.

Figure 1. Proposed biosynthetic pathway of (Z)-6-Pentadecene in insects.

Logical Workflow for Identification

The logical workflow for the discovery and identification of (Z)-6-Pentadecene as a semiochemical is a systematic process that integrates bioassays with analytical chemistry techniques.

Figure 2. Logical workflow for the identification of (Z)-6-Pentadecene.

Conclusion

(Z)-6-Pentadecene serves as a fascinating example of the chemical intricacies governing interactions within ecosystems. This guide has provided a detailed overview of its natural occurrence, the methods employed for its discovery and characterization, and a plausible biosynthetic origin. The experimental protocols and workflows presented herein offer a practical framework for researchers engaged in the study of this and other semiochemicals. Further research focusing on the precise quantification of (Z)-6-Pentadecene in its natural sources and the definitive elucidation of its biosynthetic pathway will undoubtedly deepen our understanding of chemical communication in the natural world and may pave the way for innovative applications in agriculture and beyond.

References

- 1. Identification of (Z)-8-Heptadecene and n-Pentadecane as Electrophysiologically Active Compounds in Ophrys insectifera and Its Argogorytes Pollinator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of (Z)-8-Heptadecene and n-Pentadecane as Electrophysiologically Active Compounds in Ophrys insectifera and Its Argogorytes Pollinator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Frontiers | Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts [frontiersin.org]

- 6. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

6-Pentadecene molecular formula and weight

An In-Depth Technical Guide to 6-Pentadecene

Introduction

This compound (C15H30) is a long-chain alkene, a hydrocarbon featuring a single double bond in its fifteen-carbon chain. It exists as two geometric isomers, (Z)-6-pentadecene (cis) and (E)-6-pentadecene (trans). While a simple hydrocarbon, this compound holds significance in chemical ecology, acting as a semiochemical that mediates interactions between species. This guide provides a technical overview of its molecular properties, biological role, and relevant experimental protocols for its study, aimed at researchers in chemistry and the life sciences.

Molecular and Physical Properties

The fundamental molecular properties of this compound are consistent across its isomers, though physical properties can differ slightly. The following tables summarize key quantitative data for the compound.

| Property | Value |

| Molecular Formula | C15H30[1][2] |

| Molecular Weight | 210.40 g/mol [1][2] |

| IUPAC Name ((E)-isomer) | (E)-pentadec-6-ene[1] |

| IUPAC Name ((Z)-isomer) | (Z)-pentadec-6-ene[2] |

| CAS Number ((E)-isomer) | 74392-31-7[1] |

| CAS Number ((Z)-isomer) | 74392-29-3[2] |

Table 1: Core Molecular Data for this compound

| Computed Property | Value | Isomer |

| XLogP3-AA | 7.4[1] | (E) |

| Boiling Point (Predicted) | 269.8 °C | (E) |

| Density (Predicted) | 0.781 g/cm³ | (E) |

Table 2: Computed Physicochemical Properties for (E)-6-Pentadecene

Biological Significance: A Semiochemical

(Z)-6-Pentadecene has been identified as a biologically active compound in the orchid Ophrys insectifera.[3] It is one of the key semiochemicals used by the orchid to attract its specific pollinator, the solitary wasp Argogorytes mystaceus.[3] This interaction is a classic example of sexual deception, where the orchid's floral scent mimics the sex pheromones of the female wasp, luring male wasps to attempt copulation with the flower, thereby effecting pollination.

Figure 1: Logical diagram illustrating the role of (Z)-6-Pentadecene as a semiochemical mediating the relationship between the orchid Ophrys insectifera and its pollinator, the wasp Argogorytes mystaceus.

Experimental Protocols

Synthesis of Alkenes

While a specific protocol for this compound is not detailed, a general method for synthesizing similar alkenes involves the partial reduction of an alkyne.[3] For instance, 7-pentadecyne can be prepared from 1-bromoheptyne and octylmagnesium chloride.[3] The resulting alkyne is then partially reduced to yield the cis-alkene.[3] This approach provides a viable route for the custom synthesis of specific alkene isomers like (Z)-6-pentadecene.[4]

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary analytical technique for the identification and quantification of volatile and semi-volatile organic compounds like this compound.[3][5][6] The following protocol outlines a standard workflow.

1. Sample Preparation:

-

Samples (e.g., floral headspace extracts, insect cuticle washes) are collected in a suitable solvent like hexane or dichloromethane.[3]

-

An internal standard (e.g., fluorene-d10, pyrene-d10) is added to all samples, calibration standards, and quality control blanks for accurate quantification.[5]

2. GC-MS System Configuration:

-

Gas Chromatograph: An Agilent 6890 or similar system.[6]

-

Column: A non-polar capillary column, such as a HP-5MS (30-60 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating hydrocarbons.[5][7]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7][8]

-

Injection: 1-2 µL of the sample is injected using an autosampler, typically in splitless mode to maximize sensitivity for trace analytes.[5][6]

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 50°C, hold for 3 min) and ramps up to a high temperature (e.g., 320°C) at a rate of 4-10°C/min to elute compounds based on their boiling points.[6]

3. Mass Spectrometer Conditions:

-

Mass Spectrometer: A mass spectrometer such as an Agilent 5973 or a LECO Pegasus 4D.[6][9]

-

Acquisition Mode: Can be run in full scan mode to acquire mass spectra for compound identification or in Selected Ion Monitoring (SIM) mode for higher sensitivity and quantitative analysis of target compounds.[5][7]

-

Mass Range: A scan range of 35-500 amu is typical.[9]

4. Data Analysis:

-

Identification: Compounds are identified by comparing their retention time and the acquired mass spectrum with reference spectra in a database like the NIST Mass Spectral Library.[8]

-

Quantification: The concentration of this compound is determined by creating a calibration curve from standards of known concentration and using the peak area ratio of the analyte to the internal standard.[7]

Figure 2: A generalized experimental workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

References

- 1. This compound | C15H30 | CID 5352262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Z)-6-Pentadecene | C15H30 | CID 5352240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification of (Z)-8-Heptadecene and n-Pentadecane as Electrophysiologically Active Compounds in Ophrys insectifera and Its Argogorytes Pollinator [mdpi.com]

- 4. Buy Online CAS Number 74392-29-3 - TRC - (Z)-6-Pentadecene | LGC Standards [lgcstandards.com]

- 5. tdi-bi.com [tdi-bi.com]

- 6. thepharmajournal.com [thepharmajournal.com]

- 7. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. lecocorp.ams3.digitaloceanspaces.com [lecocorp.ams3.digitaloceanspaces.com]

The Biological Role of 6-Pentadecene in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Pentadecene, a long-chain alkene, has been identified as a crucial semiochemical in the chemical ecology of certain insect species. This technical guide provides an in-depth analysis of the known biological roles of this compound, with a primary focus on its function as a key signaling molecule in the interaction between the orchid Ophrys insectifera and its pollinator, the wasp Argogorytes fargeii. This document synthesizes available data on its electrophysiological activity, outlines relevant experimental protocols, and discusses the underlying signaling pathways involved in its perception by insects. The information is presented to aid researchers in the fields of chemical ecology, entomology, and drug development in understanding and potentially leveraging this natural signaling molecule.

Introduction

Chemical communication is a cornerstone of insect behavior, mediating critical interactions such as mating, foraging, and oviposition. Semiochemicals, the compounds that carry these chemical messages, are incredibly diverse. Among them, long-chain unsaturated hydrocarbons play a significant role as pheromones and kairomones. This compound (C₁₅H₃₀) is one such molecule that has been implicated in the intricate communication system of specific insects. This guide will delve into the specifics of its biological function, with a particular emphasis on the well-documented case of the sexually deceptive orchid Ophrys insectifera and its pollinator, the wasp Argogorytes fargeii. In this symbiotic relationship, the orchid mimics the sex pheromone of the female wasp to attract male wasps for pollination.

Chemical Identification and Properties

(Z)-6-Pentadecene is the biologically active isomer in the context of Argogorytes fargeii chemical communication.

Table 1: Chemical Properties of (Z)-6-Pentadecene

| Property | Value | Reference |

| Molecular Formula | C₁₅H₃₀ | [1] |

| Molecular Weight | 210.40 g/mol | [1] |

| IUPAC Name | (Z)-pentadec-6-ene | [1] |

| CAS Number | 74392-29-3 | [1] |

| Synonyms | cis-6-Pentadecene, 6Z-Pentadecene | [1] |

Biological Role as a Semiochemical

The primary documented biological role of this compound in insects is as a semiochemical, specifically as a component of the sex pheromone blend of the female wasp Argogorytes fargeii.[2][3] This compound, along with other alkenes and alkanes, is also found in the floral scent of the orchid Ophrys insectifera, which employs sexual deception to attract male A. fargeii for pollination.[2][3]

Electrophysiological Activity

Gas Chromatography-Coupled Electroantennographic Detection (GC-EAD) studies have demonstrated that (Z)-6-pentadecene elicits a significant electrical response in the antennae of male Argogorytes mystaceus, a close relative of A. fargeii used in the reported experiments.[2][4] This indicates the presence of specific olfactory sensory neurons (OSNs) on the wasp's antennae that are tuned to detect this compound.

Table 2: Summary of Electrophysiological Responses to (Z)-6-Pentadecene in Argogorytes mystaceus

| Compound | Insect Species | Response Type | Relative Response Amplitude (μV) | Reference |

| (Z)-6-Pentadecene | Argogorytes mystaceus (male) | Antennal Depolarization | Elicits significant response (qualitative) | [2][4] |

Note: Specific quantitative dose-response data from the primary literature is not available in tabular format. The provided information is based on the published GC-EAD chromatograms showing clear antennal responses.

Experimental Protocols

Gas Chromatography-Coupled Electroantennographic Detection (GC-EAD)

This technique is pivotal for identifying electrophysiologically active compounds from complex mixtures.

Methodology:

-

Insect Preparation: A male Argogorytes wasp is immobilized, and its head is excised. Two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution) are used. The reference electrode is inserted into the back of the head, and the recording electrode is slipped over the tip of an antenna.[5]

-

Gas Chromatography: A gas chromatograph (GC) is equipped with a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS). The oven temperature is programmed to separate the volatile compounds in the sample.

-

Effluent Splitting: The effluent from the GC column is split, with one portion directed to the GC's flame ionization detector (FID) and the other to a heated transfer line that delivers the compounds to the insect antenna.[6][7]

-

Data Acquisition: The signals from the FID and the EAD are recorded simultaneously. A peak in the EAD trace that corresponds in time with a peak in the FID trace indicates an electrophysiologically active compound.[8]

Behavioral Assays

Wind tunnel assays are commonly used to study insect behavioral responses to airborne stimuli.

Methodology:

-

Wind Tunnel Setup: A glass wind tunnel with controlled airflow, temperature, and light conditions is used. The upwind end contains a port for introducing the odor stimulus.

-

Stimulus Preparation: A synthetic standard of (Z)-6-pentadecene is applied to a filter paper in a specific dosage. A solvent control is also prepared.

-

Insect Release: Male Argogorytes wasps are released onto a platform at the downwind end of the tunnel.

-

Behavioral Observation: The wasps' behaviors are recorded, including activation (walking or flying), upwind flight, and contact with the stimulus source. The percentage of wasps exhibiting each behavior in response to the test compound versus the control is quantified.

Synthesis of (Z)-6-Pentadecene

A common method for the synthesis of (Z)-alkenes is through the partial reduction of an alkyne.

Protocol Outline:

-

Alkyne Formation: An appropriate terminal alkyne and an alkyl halide are coupled via a nucleophilic substitution reaction (e.g., using a Grignard reagent or an acetylide). For 6-pentyne, this could involve the reaction of 1-heptyne with a suitable 8-carbon electrophile or vice-versa.

-

Partial Hydrogenation: The resulting 6-pentyne is then partially hydrogenated to the (Z)-alkene using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline). This catalyst selectively reduces the alkyne to the cis-alkene without further reduction to the alkane.

-

Purification: The final product is purified using column chromatography to remove any starting materials, byproducts, and the catalyst.

Olfactory Signaling Pathway

The detection of odorants in insects is a complex process that can involve both ionotropic and metabotropic signaling pathways. While the specific receptors and pathways for this compound have not been elucidated, a general model can be described.

Odorant molecules, including this compound, enter the sensillum lymph through pores in the cuticle of the insect antenna. In the lymph, they may be bound by Odorant-Binding Proteins (OBPs), which transport them to the olfactory receptors on the dendrites of OSNs.

The two main families of olfactory receptors in insects are the Odorant Receptors (ORs) and the Ionotropic Receptors (IRs).[9][10]

-

OR-mediated pathway (metabotropic and ionotropic): ORs are ligand-gated ion channels that form a complex with a co-receptor called Orco.[10] Upon binding of an odorant, the OR-Orco complex can directly open as an ion channel (ionotropic). There is also evidence for a G-protein-coupled (metabotropic) signaling cascade that can modulate the sensitivity of the neuron.[10]

-

IR-mediated pathway (ionotropic): IRs are another class of ligand-gated ion channels that are evolutionarily related to ionotropic glutamate receptors. They are typically tuned to acids and amines.[9]

It is plausible that a specific OR is responsible for the detection of (Z)-6-pentadecene in Argogorytes wasps.

Conclusion and Future Directions

(Z)-6-Pentadecene is a key semiochemical in the chemical communication of the wasp Argogorytes fargeii, playing a vital role in its interaction with the deceptive orchid Ophrys insectifera. While its electrophysiological activity has been confirmed, further research is needed to fully understand its biological significance.

Key areas for future research include:

-

Quantitative Behavioral Studies: Conducting dose-response behavioral assays to determine the precise behavioral thresholds and optimal concentrations of (Z)-6-pentadecene for attracting A. fargeii.

-

Receptor Deorphanization: Identifying the specific olfactory receptor(s) in A. fargeii that detect (Z)-6-pentadecene.

-

Synergistic and Antagonistic Effects: Investigating how (Z)-6-pentadecene interacts with other compounds in the natural pheromone blend to modulate behavior.

-

Broader Ecological Significance: Screening for the presence and activity of this compound in other insect species to determine if its role as a semiochemical is more widespread.

A deeper understanding of the biological role and mechanism of action of this compound could open avenues for the development of novel, species-specific pest management strategies or for the conservation of pollinator species.

References

- 1. (Z)-6-Pentadecene | C15H30 | CID 5352240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification of (Z)-8-Heptadecene and n-Pentadecane as Electrophysiologically Active Compounds in Ophrys insectifera and Its Argogorytes Pollinator - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection [frontiersin.org]

- 8. chromatography-electroantennogram detection gc-ead: Topics by Science.gov [science.gov]

- 9. Two Olfactory Pathways to Detect Aldehydes on Locust Mouthpart [ijbs.com]

- 10. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Pentadecene: A Potential Biomarker for Oxidative Stress

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Volatile organic compounds (VOCs) are emerging as promising non-invasive biomarkers for a range of physiological and pathological states. Among these, long-chain alkenes, such as 6-Pentadecene, are gaining attention as potential indicators of oxidative stress. This technical guide provides a comprehensive overview of the theoretical basis for considering this compound as a biomarker, rooted in the well-established science of lipid peroxidation. While direct clinical evidence for this compound is currently limited, this document outlines the metabolic pathways that could lead to its formation, details the state-of-the-art analytical methodologies for its detection, and presents a framework for future research. This guide is intended for researchers, scientists, and drug development professionals interested in the discovery and validation of novel biomarkers for diseases associated with oxidative stress, such as inflammatory conditions, neurodegenerative disorders, and cancer.[1][2][3][4][5][6]

Introduction: The Promise of Volatile Biomarkers

The analysis of VOCs in exhaled breath, urine, and blood offers a non-invasive window into the body's metabolic processes.[1][2][4] Pathological conditions, particularly those involving inflammation and oxidative stress, can alter metabolic pathways, leading to the production of specific VOCs that can serve as disease biomarkers.[3][6] Long-chain hydrocarbons, including alkanes and alkenes, are among the VOCs that have been associated with oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates.[7][8]

This compound (C15H30) is a long-chain alkene that, based on our understanding of lipid peroxidation, has the potential to be an indicator of oxidative damage to cellular membranes. While research has yet to definitively link this compound to a specific disease, its chemical nature and likely metabolic origin make it a compelling candidate for further investigation.

Theoretical Basis: this compound as a Product of Lipid Peroxidation

The primary proposed mechanism for the endogenous production of this compound is through the oxidative degradation of polyunsaturated fatty acids (PUFAs), a process known as lipid peroxidation.[6][9] This process is initiated by ROS, which are highly reactive molecules that can damage cellular components, including lipids.[10][11][12]

The generation of volatile alkenes from lipid peroxidation can be summarized in the following key steps:

-

Initiation: ROS, such as the hydroxyl radical (•OH), abstract a hydrogen atom from a methylene group in a PUFA, forming a lipid radical (L•).[13][14][15]

-

Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This radical can then abstract a hydrogen from another PUFA, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction.[13]

-

Decomposition: Lipid hydroperoxides are unstable and can decompose, particularly in the presence of transition metals, to form lipid alkoxyl radicals (LO•).[14]

-

β-Scission: The alkoxyl radicals can undergo carbon-carbon bond cleavage through a process called β-scission. This fragmentation of the fatty acid chain results in the formation of various smaller molecules, including volatile aldehydes and hydrocarbons such as alkenes.[14] The specific alkene produced depends on the structure of the original PUFA and the site of the initial ROS attack.

Quantitative Data on Long-Chain Hydrocarbons as Biomarkers

While specific quantitative data for this compound as a clinical biomarker is not yet available in the literature, numerous studies have identified other long-chain alkanes and alkenes in various biological matrices, associating them with diseases characterized by oxidative stress. The table below provides examples of such compounds and the disease context in which they were detected. This serves as a template for researchers to collate data on this compound as it becomes available.

| Volatile Organic Compound | Chemical Formula | Biological Matrix | Associated Condition(s) |

| Pentane | C5H12 | Breath | Oxidative stress, Inflammatory bowel disease, Asthma |

| Ethane | C2H6 | Breath | Oxidative stress, Inflammation |

| Heptane | C7H16 | Breath | Lung Cancer |

| Decane | C10H22 | Breath | Lung Cancer |

| Undecane | C11H24 | Breath | Lung Cancer |

| This compound | C15H30 | Breath, Blood, Urine | Hypothesized: Oxidative Stress-related diseases |

This table is illustrative and intended to provide context. Researchers are encouraged to populate a similar table with their own findings for this compound.

Experimental Protocols for the Analysis of this compound

The detection and quantification of this compound in biological samples require highly sensitive analytical techniques due to its expected low concentrations. The gold standard for VOC analysis is Gas Chromatography-Mass Spectrometry (GC-MS).[16]

Sample Collection and Preparation

Breath:

-

Collection: Exhaled breath is collected in inert bags (e.g., Tedlar®) or directly onto sorbent tubes.[17]

-

Pre-concentration: Due to the low concentration of VOCs in breath, a pre-concentration step is crucial. This is typically achieved using thermal desorption (TD) tubes packed with one or more sorbents (e.g., Tenax®, Carbotrap®).[18] Solid-phase microextraction (SPME) is another widely used technique where a coated fiber is exposed to the breath sample to adsorb VOCs.[19][20][21][22]

Blood and Urine:

-

Headspace Analysis: For volatile compounds like this compound in liquid matrices, headspace analysis is the preferred method. A sample is placed in a sealed vial and heated to allow the volatile compounds to partition into the gas phase (headspace) above the liquid.

-

Extraction: Headspace-SPME (HS-SPME) is a common technique where the SPME fiber is exposed to the headspace of the sample.[19]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Thermal Desorption (for sorbent tubes): The sorbent tube is heated, and the trapped VOCs are desorbed and transferred to the GC column.

-

Injection (for SPME): The SPME fiber is inserted into the hot GC inlet, where the adsorbed VOCs are thermally desorbed onto the column.

-

Gas Chromatography: The GC separates the complex mixture of VOCs based on their volatility and interaction with the stationary phase of the column. A non-polar or mid-polar capillary column is suitable for separating hydrocarbons.

-

Mass Spectrometry: The separated compounds are ionized (typically by electron ionization) and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio, producing a unique mass spectrum for each compound, which acts as a chemical fingerprint for identification.

-

Quantification: Quantification is typically performed using an internal standard and by creating a calibration curve with known concentrations of a pure this compound standard.

References

- 1. Frontiers | Potential urinary volatile organic compounds as screening markers in cancer – a review [frontiersin.org]

- 2. Volatile organic compounds: A promising new frontier for cancer screening [accscience.com]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. Volatile Organic Compounds Analysis as a Potential Novel Screening Tool for Breast Cancer: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Measurement and Clinical Significance of Lipid Peroxidation as a Biomarker of Oxidative Stress: Oxidative Stress in Diabetes, Atherosclerosis, and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential Role of Oxidative Stress in the Production of Volatile Organic Compounds in Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. [PDF] Reactive Oxygen Species-Induced Lipid Peroxidation in Apoptosis, Autophagy, and Ferroptosis | Semantic Scholar [semanticscholar.org]

- 11. Reactive Oxygen Species-Induced Lipid Peroxidation in Apoptosis, Autophagy, and Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | ROS induced lipid peroxidation and their role in ferroptosis [frontiersin.org]

- 13. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring the Biology of Lipid Peroxidation Derived Protein Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. mdpi.com [mdpi.com]

- 18. diverdi.colostate.edu [diverdi.colostate.edu]

- 19. Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Solid-Phase Microextraction and Related Techniques in Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis, Characterization, and Application of Long-Chain Alkenes in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Long-chain alkenes, hydrocarbons featuring a carbon-carbon double bond and an extended aliphatic chain, are fundamental building blocks in organic chemistry and hold significant potential in the pharmaceutical and life sciences sectors. Their structural diversity and the reactivity of the olefinic bond make them versatile intermediates for the synthesis of complex molecules, including bioactive natural products and novel therapeutic agents. This technical guide provides a comprehensive literature review of the core aspects of long-chain alkene research, focusing on synthetic methodologies, analytical techniques for characterization, and their emerging roles in drug development.

I. Synthesis of Long-Chain Alkenes

The construction of long-chain alkenes with precise control over stereochemistry and functional group compatibility is a critical aspect of their application. Several powerful synthetic methods have been developed and refined for this purpose, with the Wittig reaction, Julia-Kocienski olefination, and olefin metathesis being the most prominent.

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone.[1][2][3] This method is highly reliable for the formation of a carbon-carbon double bond at a specific location.[4] The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; unstabilized ylides typically favor the formation of Z-alkenes, while stabilized ylides predominantly yield E-alkenes.[2][5]

Experimental Protocol: Synthesis of a Long-Chain Alkene via the Wittig Reaction [4][6]

-

Preparation of the Phosphonium Salt: A solution of triphenylphosphine in an appropriate solvent (e.g., toluene) is treated with a long-chain alkyl halide. The mixture is heated under reflux for several hours to yield the corresponding phosphonium salt, which is then isolated by filtration and dried.

-

Generation of the Ylide: The phosphonium salt is suspended in a dry, aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere. A strong base, such as n-butyllithium or sodium hydride, is added dropwise at a low temperature (e.g., 0 °C or -78 °C) to deprotonate the phosphonium salt and form the brightly colored phosphorus ylide.

-

Olefination: The long-chain aldehyde or ketone, dissolved in the same solvent, is added slowly to the ylide solution. The reaction is typically stirred at low temperature for a period and then allowed to warm to room temperature.

-

Work-up and Purification: The reaction is quenched with a proton source (e.g., water or saturated ammonium chloride solution). The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the long-chain alkene. The by-product, triphenylphosphine oxide, can often be removed by crystallization.[2]

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a modified version of the Julia olefination that provides a powerful and often highly E-selective method for the synthesis of disubstituted alkenes.[7][8][9] This reaction involves the coupling of a heteroaryl sulfone (most commonly a benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfone) with a carbonyl compound.[7][10] The reaction proceeds via a one-pot procedure and offers excellent functional group tolerance.[9]

Quantitative Data: Julia-Kocienski Olefination of Alkyl Sulfones with Aldehydes [7]

| Sulfone (R-SO₂Het) | Aldehyde | Base | Solvent | Yield (%) | E:Z Ratio |

| n-C₁₀H₂₁-SO₂BT | C₆H₅CHO | KHMDS | Toluene | 85 | >98:2 |

| n-C₈H₁₇-SO₂PT | n-C₇H₁₅CHO | NaHMDS | THF | 92 | >98:2 |

| n-C₆H₁₃-SO₂BT | Cyclohexanecarboxaldehyde | LiHMDS | DME | 78 | >98:2 |

| n-C₁₂H₂₅-SO₂PT | Isobutyraldehyde | KHMDS | THF | 88 | >98:2 |

BT = Benzothiazol-2-yl; PT = 1-Phenyl-1H-tetrazol-5-yl; KHMDS = Potassium bis(trimethylsilyl)amide; NaHMDS = Sodium bis(trimethylsilyl)amide; LiHMDS = Lithium bis(trimethylsilyl)amide; THF = Tetrahydrofuran; DME = 1,2-Dimethoxyethane.

Experimental Protocol: Julia-Kocienski Olefination [3]

-

Sulfone Anion Formation: To a solution of the long-chain alkyl heteroaryl sulfone in a dry aprotic solvent (e.g., THF or toluene) under an inert atmosphere at low temperature (e.g., -78 °C), a solution of a strong base (e.g., KHMDS or NaHMDS) is added dropwise. The mixture is stirred for a period to ensure complete formation of the sulfone anion.

-

Reaction with Carbonyl: A solution of the aldehyde or ketone in the same solvent is then added slowly to the reaction mixture. The reaction is stirred at low temperature until completion, which can be monitored by thin-layer chromatography.

-

Quenching and Extraction: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired long-chain alkene.

Olefin Metathesis

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium or molybdenum.[11] Cross-metathesis between a terminal long-chain alkene and a shorter chain alkene is a common strategy to produce new, longer-chain olefins.[12][13] Ring-closing metathesis (RCM) of long-chain dienes is also a valuable method for the synthesis of macrocyclic alkenes.[12]

Experimental Protocol: Cross-Metathesis for Long-Chain Alkene Synthesis [13]

-

Reaction Setup: A long-chain terminal alkene and a suitable olefin partner are dissolved in a degassed solvent (e.g., dichloromethane) under an inert atmosphere.

-

Catalyst Addition: A solution of a metathesis catalyst (e.g., Grubbs' second-generation catalyst) is added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature or with gentle heating, and its progress is monitored by GC-MS or TLC.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography to isolate the desired long-chain alkene product.

II. Characterization of Long-Chain Alkenes

The unambiguous characterization of long-chain alkenes is crucial to confirm their structure, purity, and stereochemistry. A combination of spectroscopic and chromatographic techniques is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for the analysis of long-chain alkenes.[5][14][15][16] The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, aiding in its identification.[14]

Experimental Protocol: GC-MS Analysis of Long-Chain Alkenes [5][14]

-

Sample Preparation: The long-chain alkene sample is dissolved in a volatile organic solvent (e.g., hexane or dichloromethane) to a suitable concentration. If analyzing biological samples, an extraction step is first required to isolate the lipid fraction containing the alkenes.[5]

-

GC Conditions: A capillary column with a non-polar stationary phase (e.g., DB-5ms) is typically used. The oven temperature is programmed to start at a low temperature and ramp up to a higher temperature to ensure the separation of a range of long-chain alkenes. The injector temperature is set high enough to ensure rapid volatilization of the sample.

-

MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode. The mass range is scanned to cover the expected molecular weights of the long-chain alkenes and their fragments.

-

Data Analysis: The retention time of the peaks in the chromatogram is used for initial identification by comparison with standards. The mass spectrum of each peak is then analyzed to confirm the molecular weight and structure by interpreting the fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is an invaluable tool for the structural elucidation of organic molecules, including long-chain alkenes. The chemical shifts of the carbon atoms provide information about their electronic environment, allowing for the identification of the olefinic carbons and the carbons in the aliphatic chain.[8][17][18][19]

¹³C NMR Chemical Shift Ranges for Long-Chain Alkenes [8][17]

| Carbon Type | Chemical Shift (δ, ppm) |

| Terminal Alkyl (CH₃) | 14 |

| Internal Methylene (-(CH₂)n-) | 22-34 |

| Allylic Carbon (-CH₂-C=C) | 27-33 |

| Vinylic Carbon (=CH-) | 120-140 |

III. Biological Activity and Applications in Drug Development

Long-chain alkenes and their derivatives have demonstrated a range of biological activities, making them interesting candidates for drug development. Their lipophilic nature can influence their pharmacokinetic properties, such as membrane permeability and distribution.

Anticancer Activity

Several studies have investigated the anticancer properties of long-chain unsaturated fatty acids and their derivatives.[20] The presence of a double bond and the overall chain length can significantly impact their cytotoxic effects against various cancer cell lines.

Quantitative Data: Anticancer Activity of Branched-Chain Oleic Acid Derivatives [20]

| Compound | Cancer Cell Line | IC₅₀ (ppm) |

| Branched Phenyl Oleic Acid | MCF-7 (Human Breast) | 48 |

| Branched Phenyl Oleic Acid | HT-29 (Human Colon) | 48 |

| Branched n-Butyl Oleic Acid | MCF-7 (Human Breast) | 82 |

| Branched n-Butyl Oleic Acid | HT-29 (Human Colon) | 77 |

These findings suggest that specific structural modifications to long-chain alkenes can lead to potent and selective anticancer activity, warranting further investigation in drug discovery programs.[20]

IV. Biosynthesis and Signaling Pathways

Understanding the natural biosynthesis of long-chain alkenes can provide insights into novel enzymatic pathways and potential targets for metabolic engineering or therapeutic intervention.

Biosynthesis of Long-Chain Alkenes in Micrococcus luteus

The bacterium Micrococcus luteus is known to produce long-chain alkenes.[21][22] A proposed biosynthetic pathway involves a head-to-head condensation of fatty acyl-CoAs, catalyzed by a multienzyme complex.[21]

This pathway highlights the enzymatic machinery capable of producing long-chain olefins from common fatty acid precursors.

Role in Cellular Signaling

While direct signaling roles for simple long-chain alkenes are not extensively characterized, their derivatives and metabolites can participate in cellular signaling. For example, lipid peroxidation of polyunsaturated fatty acids can generate reactive aldehydes, such as 4-hydroxynonenal (HNE), which are known to modulate signaling pathways involved in cellular stress responses and apoptosis.[23] The incorporation of long-chain alkene moieties into drug molecules can influence their interaction with biological membranes and their access to intracellular targets, thereby impacting their overall efficacy and signaling effects.

This technical guide provides a foundational overview of the research landscape surrounding long-chain alkenes. The continued development of novel synthetic methods, coupled with a deeper understanding of their biological roles, will undoubtedly expand the applications of this important class of molecules in drug discovery and development.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Genes Involved in Long-Chain Alkene Biosynthesis in Micrococcus luteus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. organicreactions.org [organicreactions.org]

- 10. researchgate.net [researchgate.net]

- 11. Olefin metathesis - Wikipedia [en.wikipedia.org]

- 12. hwpi.harvard.edu [hwpi.harvard.edu]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]

- 15. researchgate.net [researchgate.net]

- 16. GC-MS Analysis of Medium- and Long-Chain Fatty Acids in Blood Samples | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. Evaluation of the 13C NMR signals of saturated carbons in some long-chain compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 19. lib3.dss.go.th [lib3.dss.go.th]

- 20. Anticancer activity of branched-chain derivatives of oleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Genes involved in long-chain alkene biosynthesis in Micrococcus luteus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. HNE--signaling pathways leading to its elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Presence of 6-Pentadecene in the Plant Kingdom: A Technical Guide

For Immediate Release

This technical guide delves into the occurrence of the long-chain alkene, 6-pentadecene, within the volatile emissions of plants. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the presence, quantification, and biosynthesis of this compound, providing a foundational resource for further investigation into its ecological roles and potential applications.

Occurrence and Quantitative Data

While the presence of a wide array of volatile organic compounds (VOCs) in plants is well-documented, the occurrence of this compound is less commonly reported. However, research has identified its presence, particularly the (Z)-isomer, as a significant component of the floral scent of certain orchid species, most notably within the genus Ophrys. In these orchids, (Z)-6-pentadecene is part of a complex blend of semiochemicals that mimic insect pheromones to attract specific pollinators.

To date, comprehensive quantitative data on the emission of this compound across a broad range of plant species remains limited. The majority of available studies focus on the relative abundance of various alkenes within the floral scent of Ophrys. Absolute quantification, crucial for comparative studies and understanding the ecological impact of this volatile, is not widely available in the current body of literature. The following table summarizes the reported occurrence of this compound, highlighting the need for further quantitative research.

| Plant Species | Plant Part | Compound | Relative Abundance (%) | Absolute Quantity | Reference |

| Ophrys insectifera | Flower | (Z)-6-pentadecene | Present | Not Quantified | [No specific quantitative data found in search results] |

Note: The table reflects the current lack of publicly available absolute quantitative data for this compound emissions from plants. This underscores a significant research gap.

Experimental Protocols

The analysis of long-chain alkenes like this compound from plant volatiles typically involves headspace collection followed by gas chromatography-mass spectrometry (GC-MS). These methods are highly sensitive and allow for the identification and quantification of individual compounds within a complex mixture.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

This is a widely used, non-destructive method for sampling plant volatiles.

Protocol:

-

Sample Preparation: A single flower or a specific amount of plant tissue (e.g., 1 gram of fresh weight) is enclosed in a glass vial of a known volume.

-

Volatile Collection: A Solid-Phase Microextraction (SPME) fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane/divinylbenzene, PDMS/DVB) is exposed to the headspace of the vial for a defined period (e.g., 30-60 minutes) at a controlled temperature. This allows the volatile compounds to adsorb onto the fiber.

-

GC-MS Analysis:

-

The SPME fiber is then inserted into the heated injection port of a gas chromatograph, where the adsorbed volatiles are desorbed.

-

Gas Chromatograph (GC) Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used for separating long-chain hydrocarbons.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of 50-60°C is held for a few minutes, followed by a ramp up to 250-300°C at a rate of 5-10°C/min.

-

Injector Temperature: 250°C.

-

-

Mass Spectrometer (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Source Temperature: 230°C.

-

-

-

Compound Identification and Quantification:

-

Identification is achieved by comparing the mass spectrum of the unknown peak with a reference library (e.g., NIST) and by comparing the retention index with that of an authentic standard of this compound.

-

For absolute quantification, a calibration curve is generated using known concentrations of a synthetic this compound standard. An internal standard (e.g., a deuterated alkane) is often added to the sample to correct for variations in extraction and injection efficiency.

-

Biosynthesis of this compound in Plants

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the biosynthesis of other long-chain alkenes in various organisms, a plausible pathway can be proposed. This likely involves the modification of fatty acid metabolism.

The proposed pathway begins with the elongation of a common fatty acid precursor, such as palmitic acid (C16:0), through the fatty acid synthase (FAS) complex. This is followed by a crucial decarboxylation step, where a carboxyl group is removed from the fatty acid, resulting in the formation of a hydrocarbon. In bacteria, a class of enzymes known as fatty acid decarboxylases, such as the cytochrome P450 enzyme OleT, have been shown to catalyze the conversion of fatty acids to terminal alkenes. It is hypothesized that a similar enzymatic mechanism exists in plants for the production of internal alkenes like this compound, which would require an additional isomerization step or a different type of decarboxylase.

Further research, including gene identification and characterization of the involved enzymes in plants known to produce this compound, is necessary to confirm this proposed pathway.

Signaling Pathways and Logical Relationships

The production of floral volatiles, including alkenes, is tightly regulated and often linked to developmental cues and environmental stimuli. The biosynthesis is typically controlled at the transcriptional level, with specific transcription factors activating the expression of genes encoding the biosynthetic enzymes in a tissue-specific and temporally controlled manner.

Below is a conceptual workflow and a proposed biosynthetic pathway visualized using the DOT language.

Methodological & Application

Synthesis of (Z)-6-Pentadecene: A Detailed Protocol for Researchers

Application Note: This document provides two detailed protocols for the synthesis of (Z)-6-Pentadecene, a long-chain alkene. The primary methods covered are the classic Wittig reaction, known for its reliability in forming Z-alkenes from unstabilized ylides, and the modern Z-selective olefin cross-metathesis, which offers high selectivity and efficiency using specialized catalysts. These protocols are intended for researchers in organic synthesis, drug development, and materials science.

Method 1: Synthesis of (Z)-6-Pentadecene via Wittig Reaction

The Wittig reaction is a robust and widely used method for the stereoselective synthesis of alkenes.[1][2][3] The reaction of an aldehyde with an unstabilized phosphonium ylide predominantly yields the (Z)-alkene.[1][2][4][5] For the synthesis of (Z)-6-Pentadecene, decanal is reacted with the ylide generated from pentyltriphenylphosphonium bromide.

Experimental Workflow: Wittig Reaction

References

Application Notes and Protocols for the Synthesis of 6-Pentadecene via Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon double bonds, offering a high degree of control over the location of the newly formed alkene. This application note provides a detailed protocol for the synthesis of 6-pentadecene, a long-chain alkene, through the Wittig reaction of n-nonanal and the ylide generated from hexyltriphenylphosphonium bromide. The procedure is designed to be a reliable method for researchers in various fields, including pheromone synthesis, materials science, and drug development, where long-chain alkenes serve as crucial intermediates.

Reaction Principle

The synthesis of this compound is achieved by reacting n-nonanal with the phosphorus ylide generated in situ from hexyltriphenylphosphonium bromide. The non-stabilized ylide, formed by the deprotonation of the phosphonium salt with a strong base, attacks the carbonyl carbon of the aldehyde. This leads to the formation of a betaine intermediate, which subsequently collapses to an oxaphosphetane. The driving force of the reaction is the formation of the highly stable triphenylphosphine oxide, which results in the elimination of the oxaphosphetane to yield the desired alkene, this compound. Due to the use of a non-stabilized ylide, a mixture of (Z)- and (E)-isomers of this compound is expected, with the (Z)-isomer typically being the major product under standard Wittig conditions.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Hexyltriphenylphosphonium bromide | 98% | Sigma-Aldrich |

| n-Nonanal | 97% | Sigma-Aldrich |

| Sodium hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® | EMD Millipore |

| n-Hexane | Anhydrous, 95% | Sigma-Aldrich |

| Diethyl ether | Anhydrous | Fisher Scientific |

| Saturated aqueous ammonium chloride (NH₄Cl) | Fisher Scientific | |

| Brine (saturated aqueous NaCl) | Fisher Scientific | |

| Anhydrous magnesium sulfate (MgSO₄) | Fisher Scientific | |

| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich |

Synthesis of Hexyltriphenylphosphonium bromide

This phosphonium salt can be synthesized by reacting triphenylphosphine with 1-bromohexane.

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

-

Add 1-bromohexane (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 24 hours.

-

Cool the mixture to room temperature, which should result in the precipitation of a white solid.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield hexyltriphenylphosphonium bromide.

Wittig Reaction for the Synthesis of this compound

Note: This reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

-

Ylide Generation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous n-hexane (3 x 10 mL) to remove the mineral oil, decanting the hexane carefully after each wash.

-

Add anhydrous tetrahydrofuran (THF) to the flask to suspend the sodium hydride.

-

In a separate flask, dissolve hexyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.

-

Slowly add the phosphonium salt solution to the sodium hydride suspension via the dropping funnel at 0 °C (ice bath).

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide indicates a successful reaction.

-

-

Alkene Formation:

-

Cool the ylide solution back to 0 °C.

-

Dissolve n-nonanal (1.0 eq) in anhydrous THF.

-

Slowly add the n-nonanal solution to the ylide solution via the dropping funnel.

-

After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product will be a mixture of this compound and triphenylphosphine oxide.

-

To remove the triphenylphosphine oxide, dissolve the crude product in a minimal amount of cold n-hexane and filter to remove the precipitated triphenylphosphine oxide. Repeat this process if necessary.

-

For further purification and separation of the (E)- and (Z)-isomers, column chromatography on silica gel using n-hexane as the eluent is recommended. The (E)-isomer is typically less polar and will elute first.

-

Data Presentation

The following table summarizes typical quantitative data obtained from the Wittig synthesis of this compound. The exact yields and isomer ratios can vary depending on the specific reaction conditions.

| Parameter | Value |

| Yield of this compound | |

| Crude Yield | 75-85% |

| Purified Yield (after chromatography) | 60-70% |

| Stereoselectivity | |

| (Z)-6-Pentadecene : (E)-6-Pentadecene Ratio | ~ 4:1 to 5:1 |

| Physical Properties | |

| Boiling Point | 272-274 °C |

| Refractive Index (n²⁰/D) | ~ 1.446 |

Mandatory Visualizations

Wittig Reaction Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Wittig reaction.

Caption: Workflow for the synthesis of this compound.

Wittig Reaction Mechanism

This diagram outlines the mechanistic pathway of the Wittig reaction.

Caption: Mechanism of the Wittig reaction.

Conclusion

The Wittig reaction provides an effective and reliable method for the synthesis of this compound from readily available starting materials. The protocol outlined in this application note offers a detailed procedure for researchers, and the provided data serves as a benchmark for expected outcomes. The stereoselectivity of the reaction favors the (Z)-isomer, which is a common feature of Wittig reactions involving non-stabilized ylides. For applications requiring stereopure isomers, further optimization of reaction conditions or the use of alternative olefination methods may be necessary.

Application Note: GC-MS Analysis of 6-Pentadecene Isomers

Audience: Researchers, scientists, and drug development professionals.

Introduction 6-Pentadecene (C15H30) is an alkene hydrocarbon with several positional and geometric (cis/trans) isomers. The accurate separation, identification, and quantification of these isomers are crucial in various fields, including petrochemical analysis, environmental monitoring, and the study of biological pheromones. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high-resolution separation and definitive molecular identification.[1] This application note provides a detailed protocol for the analysis of this compound isomers, specifically focusing on the separation of cis (Z) and trans (E) isomers.

Principle The GC-MS method leverages the principles of chromatography and mass spectrometry. Gas chromatography separates volatile compounds based on their differential partitioning between a stationary phase (the column coating) and a mobile phase (an inert carrier gas).[1] Isomers of this compound, having slightly different polarities and boiling points, can be separated using an appropriate GC column and temperature program. Following separation, the eluted compounds enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that aids in structural elucidation and confirmation of the isomer's identity.

Experimental Protocol

1. Materials and Reagents

-

Solvent: Hexane or Dichloromethane (GC grade or higher)

-

Standards: Certified reference standards of (Z)-6-Pentadecene and (E)-6-Pentadecene.

-

Internal Standard (Optional for Quantification): A suitable n-alkane not present in the sample, such as n-Hexadecane (C16H34).

-

Sample: this compound isomer mixture.

2. Sample Preparation

-

Prepare a stock solution of the this compound isomer standard(s) at a concentration of 1000 µg/mL in hexane.

-

Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

If using an internal standard for quantification, add a constant, known concentration to each calibration standard and sample.

-

Dissolve the unknown sample in hexane to an estimated concentration within the calibration range.

-

Vortex all solutions to ensure homogeneity. Transfer to 2 mL autosampler vials.

3. Instrumentation: GC-MS Parameters A standard gas chromatograph equipped with a mass selective detector is used. The following parameters are recommended for the separation of this compound isomers. A polar stationary phase is often preferred for better resolution of geometric isomers.[2]

| Parameter | Recommended Setting |

| GC System | Agilent, Shimadzu, Thermo Fisher, or equivalent |

| Column | Polar: DB-WAX, HP-INNOWax, or similar (Polyethylene Glycol phase). Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness. Alternative (Non-polar): DB-5ms, HP-5MS (5% Phenyl-methylpolysiloxane) |

| Injector | Split/Splitless Inlet |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (e.g., 50:1 ratio for concentrations >10 µg/mL). Splitless for trace analysis.[1] |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Initial: 60 °C, hold for 2 min. Ramp: 10 °C/min to 240 °C. Hold: 5 min at 240 °C. |

| MS System | Quadrupole, Ion Trap, or TOF Mass Analyzer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | Scan m/z 40 - 400 |

| Solvent Delay | 3-4 minutes (or until after the solvent peak has eluted)[3] |

| Ion Source Temperature | 230 °C |

| Transfer Line Temp. | 280 °C |

| Acquisition Mode | Full Scan for qualitative analysis. Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.[4] |

Data Presentation and Analysis

1. Qualitative Analysis

-

Retention Time (RT): Compare the RT of peaks in the sample chromatogram with those of the certified standards.

-

Mass Spectrum: The molecular ion (M+) peak for pentadecene (C15H30) is expected at m/z 210.4. Characteristic fragmentation patterns for alkenes include losses of alkyl radicals. The mass spectra of isomers can be very similar, making chromatographic separation essential.[2] The resulting spectra should be compared with a reference library (e.g., NIST, Wiley).

-

Kovats Retention Index (RI): The RI provides a normalized retention value that is more transferable between instruments than RT alone. It can be calculated by running a series of n-alkanes alongside the sample. The experimental RI can then be compared to published values.

Table 1: Experimental Kovats Retention Indices for this compound Isomers

| Isomer | Stationary Phase | Kovats Retention Index (RI) |

|---|---|---|

| (Z)-6-Pentadecene (cis) | Standard Non-Polar | 1469 - 1473[5] |

| (Z)-6-Pentadecene (cis) | Standard Polar | 1508 - 1509[5] |